molecular formula C20H18ClNO5S2 B11583874 N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

Cat. No.: B11583874
M. Wt: 451.9 g/mol
InChI Key: GTMHBKRSLSHPQJ-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, benzoxathiol, and cyclohexanecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzoxathiol intermediate, followed by sulfonylation and subsequent coupling with cyclohexanecarboxamide. Common reagents used in these steps include chlorosulfonic acid, thionyl chloride, and various amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzoxathiol or cyclohexanecarboxamide moieties.

Scientific Research Applications

Chemistry

In chemistry, N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the benzoxathiol moiety could contribute to bioactivity. Research may focus on its efficacy and safety as a drug candidate.

Industry

In industry, N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit bacterial enzymes, while the benzoxathiol moiety might interact with other cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, benzoxathiols, and cyclohexanecarboxamides. Examples include:

  • N-(4-METHYLBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE
  • N-(4-BROMOBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CYCLOHEXANECARBOXAMIDE is unique due to the specific combination of functional groups it contains. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClNO5S2

Molecular Weight

451.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C20H18ClNO5S2/c21-14-6-9-16(10-7-14)29(25,26)22(19(23)13-4-2-1-3-5-13)15-8-11-17-18(12-15)28-20(24)27-17/h6-13H,1-5H2

InChI Key

GTMHBKRSLSHPQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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